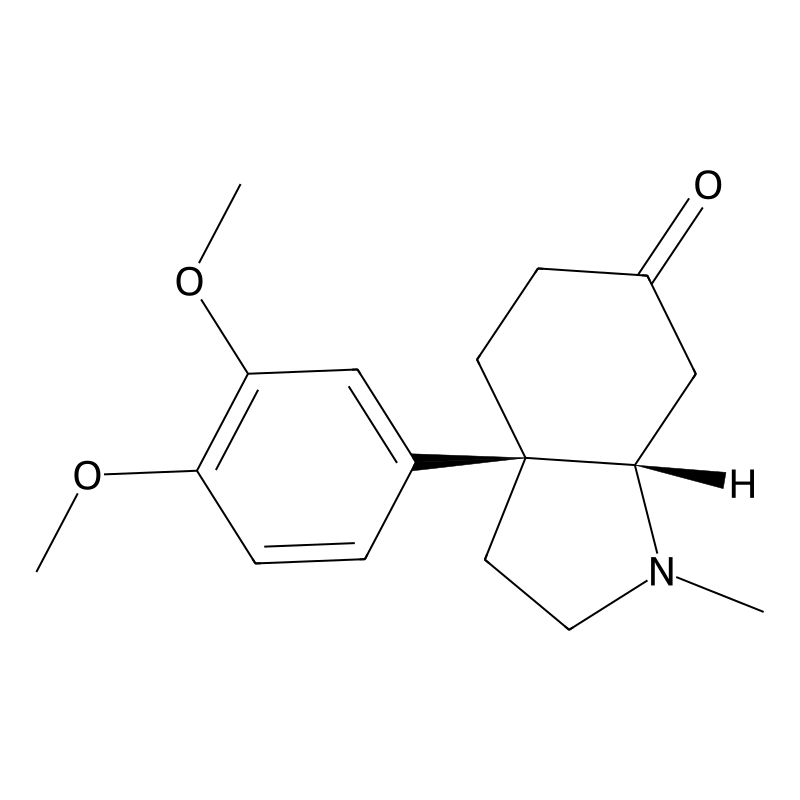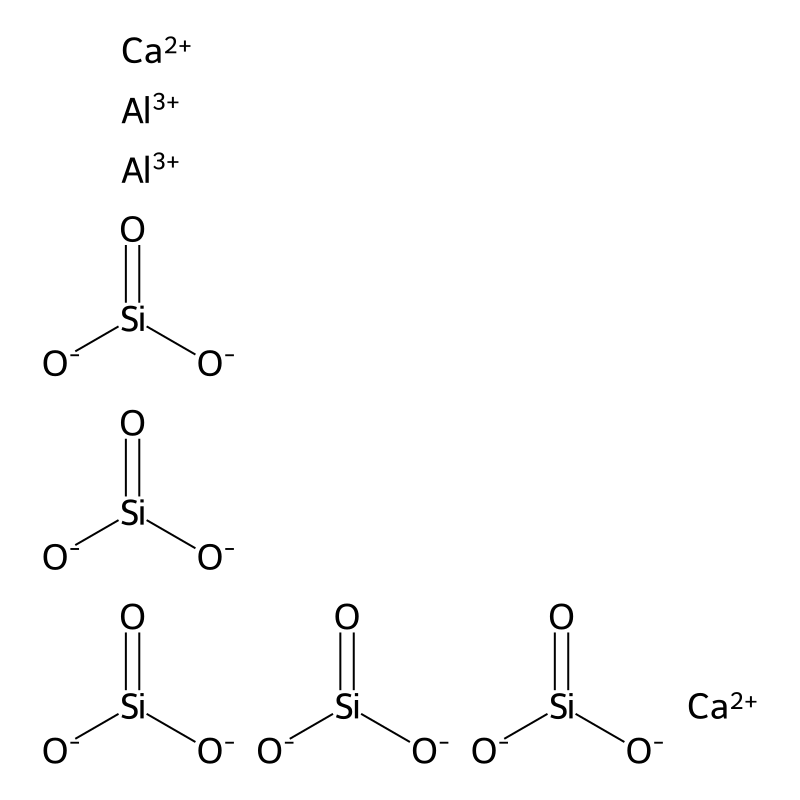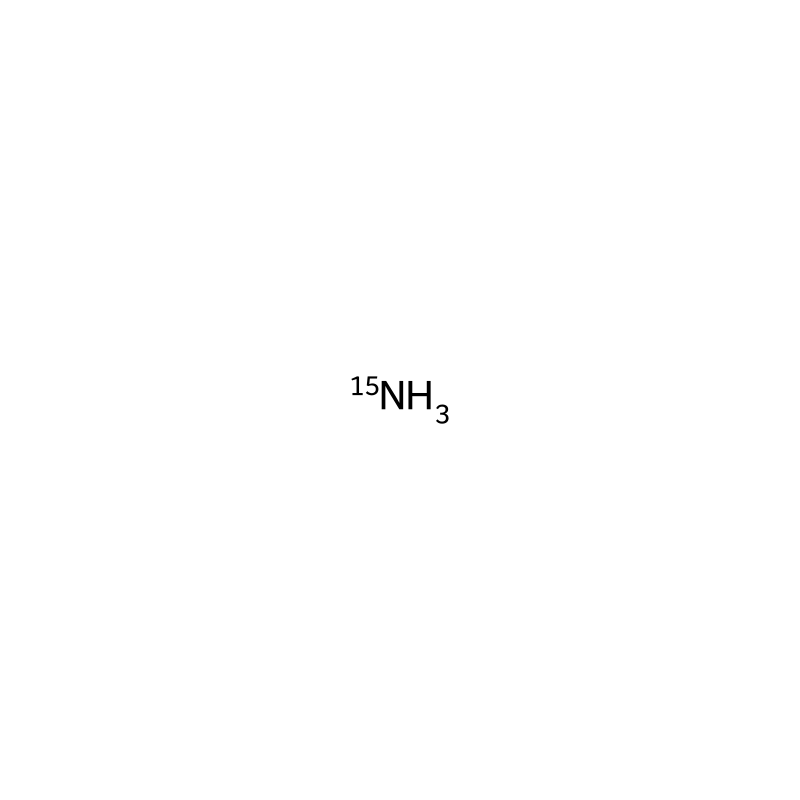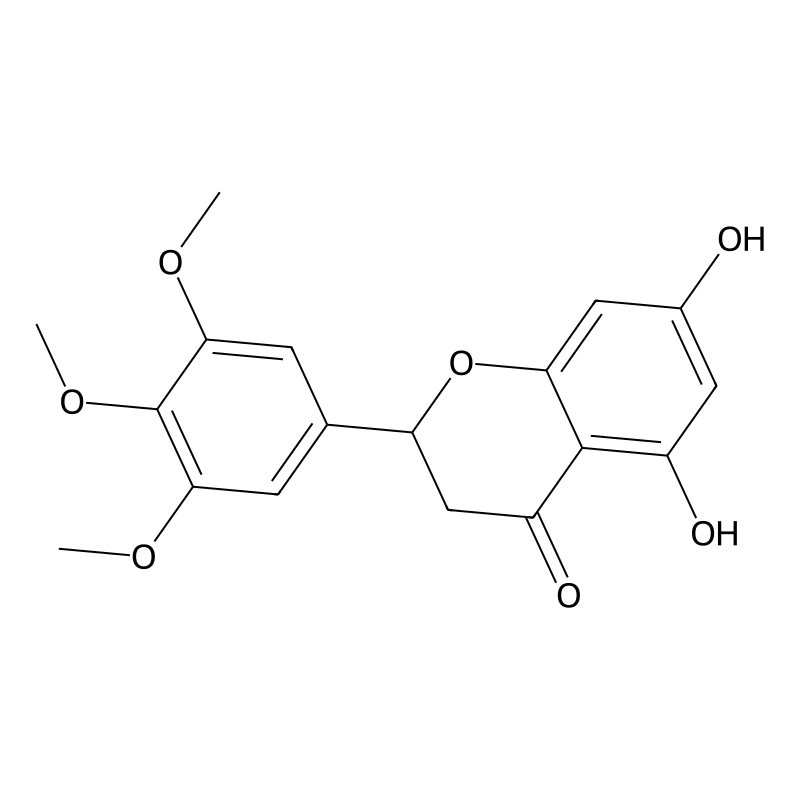(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
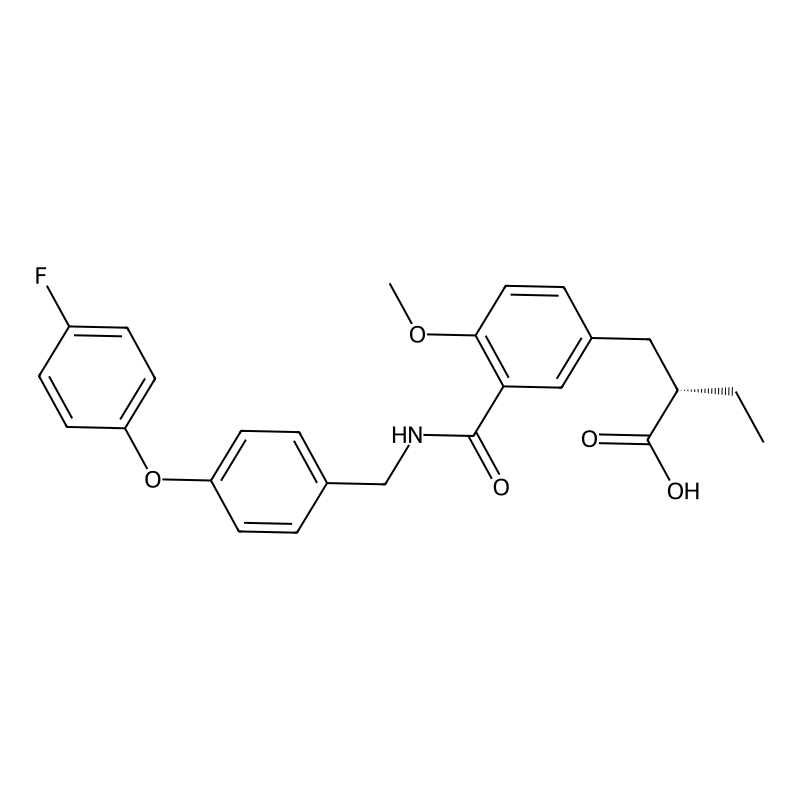
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
The compound (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid is a complex organic molecule characterized by its specific stereochemistry and functional groups. This compound features a butanoic acid backbone with various substituents, including a fluorophenoxy group and a methoxy group, which contribute to its unique chemical properties and biological activities. The structural complexity allows for interactions with biological targets, making it of interest in pharmaceutical research.
- Esterification: Reaction with alcohols to form esters, which can enhance lipophilicity.
- Amide Formation: Interaction with amines to form amides, potentially modifying biological activity.
- Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, particularly at the carboxylic acid group, affecting its stability and activity.
These reactions are crucial for understanding the compound's behavior in biological systems and its potential metabolic pathways
The biological activity of (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid has been linked to various pharmacological effects. Studies indicate that compounds with similar structures exhibit: These activities suggest that this compound may serve as a lead structure for drug development.
The synthesis of this compound can be approached through several methods:
- Multi-step Organic Synthesis:
- Starting from commercially available precursors, the synthesis involves several reactions including alkylation, acylation, and coupling reactions to build the complex structure.
- Solid-phase Synthesis:
- Utilizing solid supports for sequential addition of building blocks can streamline the synthesis process.
- Green Chemistry Approaches:
These methods highlight the versatility and adaptability required for synthesizing complex organic molecules.
This compound has potential applications in various fields:
- Pharmaceuticals: As a candidate for drug development targeting inflammatory diseases or cancer.
- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pests or pathogens.
- Material Science: Exploration as a component in developing advanced materials due to its unique chemical properties .
Interaction studies are essential for understanding how this compound affects biological systems. Key areas of focus include:
- Receptor Binding Studies: Evaluating how the compound interacts with specific receptors involved in disease pathways.
- Enzyme Inhibition Assays: Determining the inhibitory effects on enzymes that play critical roles in metabolic processes.
- Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent effects on cellular functions .
These studies provide insights into the mechanism of action and therapeutic potential of the compound.
Several compounds share structural similarities with (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar fluorophenoxy group | Anti-inflammatory |
| Compound B | Methoxy substituent | Antioxidant |
| Compound C | Butanoic acid derivative | Anticancer |
Uniqueness
The uniqueness of (2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties not observed in other similar compounds. Its intricate design allows for targeted interactions within biological systems, enhancing its potential as a therapeutic agent .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates
2: Tsunoda M, Kobayashi N, Ide T, Utsumi M, Nagasawa M, Murakami K. A novel PPARalpha agonist ameliorates insulin resistance in dogs fed a high-fat diet. Am J Physiol Endocrinol Metab. 2008 May;294(5):E833-40. doi: 10.1152/ajpendo.00627.2007. PubMed PMID: 18212024.
3: Nagasawa M, Akasaka Y, Ide T, Hara T, Kobayashi N, Utsumi M, Murakami K. Highly sensitive upregulation of apolipoprotein A-IV by peroxisome proliferator-activated receptor alpha (PPARalpha) agonist in human hepatoma cells. Biochem Pharmacol. 2007 Dec 15;74(12):1738-46. PubMed PMID: 17904533.
